molecular formula C7H12O2S B6266937 2-(thian-3-yl)acetic acid CAS No. 1367934-08-4

2-(thian-3-yl)acetic acid

Cat. No.: B6266937
CAS No.: 1367934-08-4
M. Wt: 160.24 g/mol
InChI Key: AQLJZLIQLBJTBE-UHFFFAOYSA-N
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Description

2-(Thian-3-yl)acetic acid is an organic compound characterized by a thian-3-yl group attached to an acetic acid moiety This compound is notable for its unique structure, which includes a sulfur-containing thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thian-3-yl)acetic acid typically involves the reaction of thian-3-yl derivatives with acetic acid or its derivatives. One common method is the reaction of thian-3-yl chloride with sodium acetate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thian-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian ring to a more saturated form.

    Substitution: The thian ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thian derivatives.

    Substitution: Various thian-3-yl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thian-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(thian-3-yl)acetic acid involves its interaction with biological targets through its sulfur-containing thian ring. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar reactivity.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but a different heterocyclic structure.

    Thiophene derivatives: These compounds contain a sulfur heterocycle and are used in similar applications.

Uniqueness

2-(Thian-3-yl)acetic acid is unique due to its specific thian ring structure, which imparts distinct chemical and biological properties. Its sulfur-containing ring makes it particularly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(thian-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJZLIQLBJTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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